3-[4-(Dimethylamino)phenyl]-2-propene-1-ol

Analytical Chemistry Metabolomics Synthetic Chemistry

Researchers requiring exact (2E)-allylic alcohol scaffolds for alcohol dehydrogenase (ADH) enzymology or nonlinear optical (NLO) chromophore synthesis often face supply inconsistency. 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol (CAS 190848-81-8) resolves this gap as a validated, high-purity intermediate. • Enables precise baseline controls and product inhibition assays in ADH studies with 4-(dimethylamino)cinnamaldehyde. • Provides the rigid (2E)-stereochemistry essential for D-π-A chromophore libraries, unlike saturated analogs. • Each lot is analytically verified, ensuring reliable GC-MS method development and regulatory compliance.

Molecular Formula C11H15NO
Molecular Weight 177.247
CAS No. 190848-81-8
Cat. No. B2549367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Dimethylamino)phenyl]-2-propene-1-ol
CAS190848-81-8
Molecular FormulaC11H15NO
Molecular Weight177.247
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CCO
InChIInChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,9H2,1-2H3/b4-3+
InChIKeyPGYXGFIMMYWQSC-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Dimethylamino)phenyl]-2-propene-1-ol: Conjugated Allylic Alcohol Scaffold


3-[4-(Dimethylamino)phenyl]-2-propene-1-ol (CAS 190848-81-8) is an aromatic allylic alcohol characterized by a 4-(dimethylamino)phenyl group conjugated to a prop-2-en-1-ol chain in the (2E)-configuration. This compound functions primarily as a versatile small molecule scaffold and a key intermediate in organic synthesis . Its electron-donating dimethylamino group and conjugated double bond system impart unique photophysical properties, making it a candidate for applications in nonlinear optics and as a building block for dyes and photoactive materials [1]. Unlike simpler analogs, its defined (2E)-stereochemistry provides structural rigidity that can influence reactivity and downstream material properties [1].

3-[4-(Dimethylamino)phenyl]-2-propene-1-ol: Why Analogs Fail


Simple substitution of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol with related compounds like 4-(dimethylamino)benzyl alcohol or 4-(dimethylamino)cinnamaldehyde is scientifically unsound due to critical differences in electronic structure and reactivity. The conjugated (2E)-allylic alcohol system of the target compound confers a unique electron density distribution and a specific reduction pathway in enzymatic assays, which are absent in the saturated benzyl alcohol analog [1]. Furthermore, its well-defined stereochemistry and hydroxyl functionality offer distinct advantages in further synthetic transformations, such as selective esterification or etherification, compared to the aldehyde or saturated alcohol counterparts [2]. These differences necessitate procurement of the exact compound for research requiring this specific scaffold's reactivity profile or its role as a validated enzymatic product.

3-[4-(Dimethylamino)phenyl]-2-propene-1-ol: Comparative Evidence Guide


GC-MS Mass Spectral Fingerprint

The compound possesses a unique mass spectral (MS) fingerprint as documented in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll Mass Spectral Library, providing a definitive method for analytical confirmation and purity assessment via GC-MS [1]. This characteristic fragmentation pattern distinguishes it from its isomer (Z)-3-[4-(dimethylamino)phenyl]-2-propene-1-ol and related compounds like 4-(dimethylamino)benzyl alcohol, ensuring precise identification in complex reaction mixtures.

Analytical Chemistry Metabolomics Synthetic Chemistry

Alcohol Dehydrogenase Product Validation

The compound is the specific product of the enzymatic reduction of 4-(dimethylamino)cinnamaldehyde, a reaction catalyzed by alcohol dehydrogenases (e.g., yeast alcohol dehydrogenase, EC 1.1.1.1) and nicotinoprotein alcohol dehydrogenases [1][2]. This established biochemical pathway positions the compound as a valuable probe for studying enzyme kinetics and mechanism, a role not fulfilled by its aldehyde precursor or other non-cognate alcohols.

Enzymology Biochemistry Assay Development

Conjugated Allylic System Reactivity

The conjugated (2E)-allylic alcohol framework provides a distinct electronic environment compared to saturated analogs like 4-(dimethylamino)benzyl alcohol (CAS 1703-46-4). This conjugation stabilizes adjacent reactive centers and enables participation in a broader range of synthetic transformations, such as conjugate additions, Diels-Alder reactions, and cycloadditions, which are not accessible to the non-conjugated benzyl alcohol scaffold [1].

Organic Synthesis Medicinal Chemistry Materials Chemistry

Predicted Boiling Point and Solubility

Computational predictions indicate that the target compound exhibits a distinct boiling point relative to its closest analogs, a factor that directly impacts its handling, purification, and suitability for specific reaction conditions. For example, its boiling point is predicted to be significantly different from that of 4-(dimethylamino)benzyl alcohol (bp ~123-126 °C) and 4-(dimethylamino)cinnamaldehyde (bp ~328.9 °C), reflecting the structural differences in their molecular frameworks .

Chemical Engineering Process Chemistry Analytical Chemistry

3-[4-(Dimethylamino)phenyl]-2-propene-1-ol: Research Application Scenarios


Alcohol Dehydrogenase Kinetics and Product Validation

Researchers investigating the catalytic mechanism of alcohol dehydrogenases (e.g., yeast ADH or nicotinoprotein ADH) utilize 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol as a validated enzymatic product. Procuring this exact compound is necessary to establish accurate baseline controls, conduct product inhibition assays, or confirm the identity of products formed in enzymatic reactions with 4-(dimethylamino)cinnamaldehyde, as documented in primary enzymology literature [1][2].

Conjugated Small Molecule Library Synthesis

This compound serves as a privileged scaffold for generating libraries of conjugated molecules, such as chalcones or extended pi-systems, for investigating structure-property relationships in organic electronics or nonlinear optical (NLO) materials. Its conjugated allylic alcohol moiety is a key differentiator from saturated analogs, enabling access to a unique chemical space of electron-rich, D-pi-A type chromophores [1].

GC-MS Method Development and QC

Analytical chemists can leverage the well-documented mass spectrum of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol, available in major spectral libraries (e.g., Wiley Registry), for developing robust GC-MS methods. This is critical for confirming the identity and purity of the compound in synthetic chemistry workflows, monitoring reaction progress, and ensuring compliance in research settings where precise compound identification is mandated [1].

Lipophilic Building Block for Medicinal Chemistry

In exploratory drug discovery programs, the compound is procured as a lipophilic, electron-rich building block for introducing a 4-(dimethylamino)phenyl moiety with a flexible propenol linker. Its predicted physicochemical profile and established synthetic utility make it a candidate for diversifying lead series, particularly in projects targeting central nervous system (CNS) or other targets where such a structural motif is pharmacologically relevant [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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